4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol
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Overview
Description
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol is a complex organic compound that features a phenol group and an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Indane Moiety: Starting from a suitable precursor, the indane structure can be synthesized through cyclization reactions.
Coupling with Phenol: The final step involves coupling the indane derivative with a phenol group under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group might yield quinones, while reduction of the amino group could produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}aniline: Similar structure but with an aniline group instead of phenol.
4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}methanol: Similar structure but with a methanol group instead of phenol.
Uniqueness
The presence of the phenol group in 4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol might confer unique properties such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activity.
Properties
CAS No. |
667919-41-7 |
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Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-[(2R)-2-(2,3-dihydro-1H-inden-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C18H21NO/c1-13(10-14-6-8-18(20)9-7-14)19-17-11-15-4-2-3-5-16(15)12-17/h2-9,13,17,19-20H,10-12H2,1H3/t13-/m1/s1 |
InChI Key |
KEEDRLMBBBLNDD-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)O)NC2CC3=CC=CC=C3C2 |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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